molecular formula C4H10O2<br>HO(CH2)4OH<br>C4H10O2 B3395766 1,4-Butanediol CAS No. 110-63-4

1,4-Butanediol

Cat. No. B3395766
CAS RN: 110-63-4
M. Wt: 90.12 g/mol
InChI Key: WERYXYBDKMZEQL-UHFFFAOYSA-N
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Description

1,4-Butanediol is a colorless, water-miscible, viscous liquid at room temperature . It is commonly used as a solvent in the chemical industry to manufacture gamma-butyrolactone and elastic fibers like spandex . It is also used as a cross-linking agent for thermoplastic urethanes, polyester plasticizers, paints, and coatings .


Synthesis Analysis

1,4-Butanediol can be synthesized from 1,4-anhydroerythritol and hydrogen . A physical mixture of ReOx–Au/CeO2 and carbon-supported rhenium catalysts effectively converted 1,4-anhydroerythritol to 1,4-butanediol with H2 as a reductant . The yield of 1,4-butanediol reached approximately 90% . Another route to 1,4-BDO from corn-based dextrose by single-step bioconversion has been commercialized .


Molecular Structure Analysis

The molecular formula of 1,4-Butanediol is C4H10O2 . It is a butanediol that is butane in which one hydrogen of each of the methyl groups is substituted by a hydroxy group . The InChI is InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2 .


Chemical Reactions Analysis

1,4-Butanediol (BDO) is used in many chemical reactions to develop a variety of useful, valuable products, such as polyurethane, Spandex intermediates, and polyvinyl pyrrolidone (PVP), a water-soluble polymer with numerous personal care and pharmaceutical uses .


Physical And Chemical Properties Analysis

1,4-Butanediol is a colorless liquid with little or no odor at temperatures above 20°C (68°F) . At lower temperatures, BDO will be a white solid . The substance is considered not flammable with a flashpoint of 115°C (239°F) . The boiling and freezing points of BDO are 230°C (446°F) and 20°C (68°F) respectively .

Scientific Research Applications

  • Bioproduction in Engineered Bacteria Liu and Lu (2015) demonstrated the autonomous production of 1,4-butanediol (BD) using engineered Escherichia coli. They developed a modular approach combining BD biosynthesis and production control, utilizing synthetic biology and metabolic engineering concepts. This included a de novo pathway for enzymatic BD production and a quorum-sensing mechanism for production control, showcasing the integration of synthetic biology and metabolic engineering in the bioproduction of chemicals like BD (Liu & Lu, 2015).

  • Metabolic Engineering for Renewable Feedstocks In 2011, Yim et al. reported the first biocatalytic routes to 1,4-butanediol (BDO) from renewable carbohydrate feedstocks. They engineered E. coli to enhance anaerobic operation of the oxidative tricarboxylic acid cycle, thus enabling BDO production from glucose, xylose, sucrose, and biomass-derived sugar streams. This represents a significant step towards sustainable BDO production, moving away from petrochemical processes (Yim et al., 2011).

  • Achievements in Bio-based 1,4-BDO Production Cheng, Li, and Zheng (2021) summarized advances in bio-based 1,4-BDO production, particularly in engineered E. coli. They reviewed strategies such as improving precursor supply and enzyme activities to enhance 1,4-BDO accumulation. This article highlights the potential of bio-based approaches for sustainable 1,4-BDO production, addressing the environmental issues of traditional methods (Cheng, Li, & Zheng, 2021).

  • Use as a Reducing Agent in Chemistry Maytum et al. (2010) explored the use of 1,4-butanediol as a reducing agent in transfer hydrogenation reactions. They found that it can deliver two equivalents of hydrogen in these reactions, acting irreversibly due to the formation of butyrolactone, which serves as a thermodynamic sink. This property makes 1,4-butanediol a valuable reducing agent in various chemical reactions (Maytum et al., 2010).

  • Impact on Scale-up in Bioprocesses Pooth et al. (2019) conducted a comprehensive analysis of the metabolic sensitivity of 1,4-butanediol-producing E. coli towards substrate and oxygen availability. They highlighted the challenges in scaling up such bioprocesses, particularly under microaerobic conditions, and provided insights into how substrate and oxygen levels influence productivity and by-product formation (Pooth et al., 2019).

  • Development of Commercial Scale Production Process Burgard et al. (2016) discussed the development of a commercial-scale bioprocess for producing 1,4-butanediol from carbohydrate feedstocks. They emphasized the need for integrated technology platforms for enzyme, pathway, metabolic network, and organism engineering, crucial for achieving high-performance levels in bio-BDO production (Burgard et al., 2016).

Safety And Hazards

1,4-Butanediol has low to moderate acute toxicity by the oral route, and it can cause drowsiness and dizziness when ingested or inhaled . It is readily absorbed through the skin and via oral exposure or respiration . Based on these health effects, BDO has been classified as hazardous under GHS (Globally Harmonized System for Classification and Labeling) .

Future Directions

In recent years, to satisfy the growing need for 1,4-BDO, there has been a major shift in focus to sustainable bioproduction via microorganisms using recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This shift is expected to continue in the future as the demand for 1,4-BDO increases .

properties

IUPAC Name

butane-1,4-diol
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InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2
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InChI Key

WERYXYBDKMZEQL-UHFFFAOYSA-N
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Canonical SMILES

C(CCO)CO
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Molecular Formula

C4H10O2, Array
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Related CAS

28324-25-6, 25190-06-1
Details Compound: Polytetramethylene glycol
Record name 1,4-Butanediol, homopolymer
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DSSTOX Substance ID

DTXSID2024666
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Molecular Weight

90.12 g/mol
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Physical Description

1,4-butanediol appears as odorless colorless liquid or solid (depending upon temperature). (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [CAMEO] Colorless liquid or yellow melt; mp 19-20 deg C; [MSDSonline], COLOURLESS VISCOUS LIQUID.
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 229.5 °C, 228 °C
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Flash Point

247 °F (NTP, 1992), 121 °C, 134 °C (273 °F) - closed cup, 250 °F (121 °C) - open cup, 121 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, 1.0X10+6 mg/L at 20 °C /miscible/, Miscible in water, Soluble in water, Readily soluble in water, For more Solubility (Complete) data for 1,4-Butanediol (7 total), please visit the HSDB record page., Solubility in water: miscible
Details Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000
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Density

1.017 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0171 g/cu cm at 20 °C, Relative density (water = 1): 1.02
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

less than 1 mmHg at 100 °F (NTP, 1992), 0.01 [mmHg], 0.0105 mm Hg at 25 °C, Vapor pressure, Pa at 38 °C:
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Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269
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Explanation Creative Commons CC BY 4.0

Impurities

Min purity (by GLC) 99%
Details Kirk-Othmer. Concise Encyc Chem Tech 1985 p.20
Record name 1,4-Butanediol
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Product Name

1,4-Butanediol

Color/Form

Colorless, oily liquid, Colorless liquid, Colorless, viscous liquid or crystals; to needles on chilling

CAS RN

110-63-4, 732189-03-6
Record name 1,4-BUTANEDIOL
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Melting Point

61 °F (NTP, 1992), 20.43 °C, 20 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76
Record name 1,4-BUTANEDIOL
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Synthesis routes and methods I

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

The invention relates to the preparation of tetrahydrofuran. In particular, a mixture of 4-hydroxybutanal and 3-hydroxy-2-methylpropanal is hydrogenated in the presence of a supported transition metal catalyst to give tetrahydrofuran as the major product, and 1,4-butanediol and 2-methyl-1,3-propanediol as minor products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
transition metal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Butanediol
Reactant of Route 2
1,4-Butanediol
Reactant of Route 3
1,4-Butanediol
Reactant of Route 4
1,4-Butanediol
Reactant of Route 5
1,4-Butanediol
Reactant of Route 6
1,4-Butanediol

Citations

For This Compound
54,300
Citations
A Burgard, MJ Burk, R Osterhout, S Van Dien… - Current opinion in …, 2016 - Elsevier
Highlights • Genomatica has developed a commercial bioprocess for the production of 1, 4-butanediol from dextrose. • A systems biology approach enabled rapid identification and …
Number of citations: 243 www.sciencedirect.com
Y Zhu, J Yang, F Mei, X Li, C Zhao - Green Chemistry, 2022 - pubs.rsc.org
1,4-Butanediol (1,4-BDO) and tetrahydrofuran (THF) are important feedstocks for the synthesis of polyurethane elastomers, polybutylene succinate (PBS), polybutylene terephthalate (…
Number of citations: 12 pubs.rsc.org
J Cheng, J Li, L Zheng - Journal of Agricultural and Food …, 2021 - ACS Publications
1,4-Butanediol (1,4-BDO), a significant commodity chemical, is currently manufactured exclusively from a host of energy-intensive processes, accompanied by severe environmental …
Number of citations: 24 pubs.acs.org
I De Bari, A Giuliano, MT Petrone, G Stoppiello, V Fatta… - Processes, 2020 - mdpi.com
Biorefineries are novel, productive models that are aimed at producing biobased alternatives to many fossil-based products. Biomass supply and overall energy consumptions are …
Number of citations: 35 www.mdpi.com
DL Zvosec, SW Smith, JR McCutcheon… - … England Journal of …, 2001 - Mass Medical Soc
Background 1,4-Butanediol is an industrial solvent that, when ingested, is converted to γ-hydroxybutyrate, a drug of abuse with depressant effects, primarily on the central nervous …
Number of citations: 263 www.nejm.org
H Yim, R Haselbeck, W Niu, C Pujol-Baxley… - Nature chemical …, 2011 - nature.com
4-Butanediol (BDO) is an important commodity chemical used to manufacture over 2.5 million tons annually of valuable polymers, and it is currently produced exclusively through …
Number of citations: 217 www.nature.com
LJ Schep, K Knudsen, RJ Slaughter, JA Vale… - Clinical …, 2012 - Taylor & Francis
Introduction. Gamma-hydroxybutyrate (GHB) and its precursors, gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD), are drugs of abuse which act primarily as central nervous …
Number of citations: 213 www.tandfonline.com
SE Hunter, CE Ehrenberger… - The Journal of Organic …, 2006 - ACS Publications
We conducted an experimental investigation into the kinetics and mechanism of tetrahydrofuran synthesis from 1,4-butanediol via dehydration in high-temperature liquid water (HTW) …
Number of citations: 135 pubs.acs.org
WJ Li, T Narancic, ST Kenny, PJ Niehoff… - Frontiers in …, 2020 - frontiersin.org
Plastics, in all forms, are a ubiquitous cornerstone of modern civilization. Although humanity undoubtedly benefits from the versatility and durability of plastics, they also cause a …
Number of citations: 56 www.frontiersin.org
RGC Silva, TF Ferreira… - Journal of Chemical …, 2020 - Wiley Online Library
4‐Butanediol (1,4‐BDO) is a four‐carbon diol used for industrial applications such as organic solvents, and the production of adhesives, fibers and polyurethanes. 1,4‐BDO currently is …
Number of citations: 32 onlinelibrary.wiley.com

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